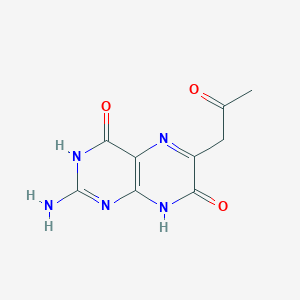

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione

Description

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione is a pteridine derivative characterized by a ketone-containing side chain (2-oxopropyl) at position 6 of its bicyclic pteridine core. This structural feature distinguishes it from related compounds, as the oxo group may enhance electrophilicity and influence reactivity in synthetic or biological contexts.

Properties

IUPAC Name |

2-amino-6-(2-oxopropyl)-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-3(15)2-4-7(16)12-6-5(11-4)8(17)14-9(10)13-6/h2H2,1H3,(H4,10,12,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTPFDTTXDDNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40822667 | |

| Record name | 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-76-9 | |

| Record name | 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,7-triaminopteridine with an α-keto acid, such as pyruvic acid, under acidic or basic conditions. The reaction may require heating and the use of a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with enzymes and other biomolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Structural and Functional Insights:

- Substituent Polarity: The 2-oxopropyl group in the target compound introduces a ketone, which is less polar than the dihydroxypropyl groups in I-13 or 7-Hydroxybiopterin. This may reduce aqueous solubility compared to hydroxylated analogs .

- Reactivity: Analogous 2-oxoethyl-substituted pteridines undergo dehydration in polyphosphoric acid to form fused furans via Paal–Knorr synthesis . The target’s 2-oxopropyl group could enable similar cyclization, though the longer chain may require optimized reaction conditions.

- Biological Implications: Hydroxyl-rich analogs like 7-Hydroxybiopterin are critical in biochemical pathways (e.g., neurotransmitter synthesis). The ketone in the target compound might limit such roles but could confer unique pharmacokinetic properties .

Biological Activity

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, also known by its CAS number 784-76-9, is a pteridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₅O |

| Molecular Weight | 235.199 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to 2-Amino-6-(2-oxopropyl)pteridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain pteridine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, indicating strong antibacterial potential.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range for specific cancer cell lines.

Case Studies

-

Antibacterial Efficacy :

- A comparative study assessed the antibacterial activity of several pteridine derivatives against common pathogens. The results indicated that compounds with similar structures to 2-Amino-6-(2-oxopropyl)pteridine showed potent activity against both Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated MIC values below 20 µg/mL against Staphylococcus aureus.

-

Anticancer Properties :

- In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), 2-Amino-6-(2-oxopropyl)pteridine was found to significantly reduce cell viability.

- Results : The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

The biological activities of this compound are believed to be mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Similar pteridine derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione?

Level: Basic Methodological Answer: To design a synthesis route, prioritize:

- Precursor Selection : Use spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) to enable ring expansion and functionalization, as demonstrated in analogous pteridine syntheses .

- Reaction Optimization : Adjust solvent polarity and temperature to stabilize intermediates. For example, refluxing in aprotic solvents (e.g., DMF) enhances cyclization efficiency .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate products, followed by recrystallization for purity validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Level: Basic Methodological Answer: A multi-technique approach is critical:

- UV-Vis Spectroscopy : Confirm π-π* transitions in the pteridine core (λmax ~250–300 nm) to assess conjugation .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) bends (~1600 cm⁻¹) to verify functional groups .

- Elemental Analysis : Validate empirical formulas (e.g., C/H/N ratios) to ensure stoichiometric accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Level: Basic Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to determine decomposition thresholds .

- Accelerated Stability Testing : Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, followed by HPLC analysis to quantify degradation products .

Q. What are the foundational theoretical frameworks for studying pteridine derivatives’ reactivity?

Level: Basic Methodological Answer:

Q. How should researchers design a preliminary bioactivity screening for this compound?

Level: Basic Methodological Answer:

- In Silico Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., dihydrofolate reductase) .

- In Vitro Assays : Perform dose-response curves (0.1–100 µM) in cell lines to measure IC50 values for cytotoxicity or enzyme inhibition .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Level: Advanced Methodological Answer:

- Multi-NMR Correlation : Combine ¹H-¹³C HSQC and HMBC to resolve ambiguous proton assignments, particularly for sp³-hybridized carbons in the oxopropyl group .

- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes to validate tautomeric forms .

Q. What advanced strategies optimize reaction yields in large-scale synthesis?

Level: Advanced Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., dimerization) .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface modeling .

Q. How can AI-driven simulations enhance mechanistic studies of pteridine derivatives?

Level: Advanced Methodological Answer:

Q. What methodologies address discrepancies in bioactivity data across studies?

Level: Advanced Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in assay conditions (e.g., cell type, incubation time) .

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for activity) to rule out false positives .

Q. How can interdisciplinary approaches advance applications of this compound?

Level: Advanced Methodological Answer:

- Chemical Biology : Incorporate click chemistry (e.g., azide-alkyne cycloaddition) to generate probes for target identification in live cells .

- Materials Science : Explore supramolecular assembly via π-stacking interactions for optoelectronic applications, guided by computational crystal packing analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.